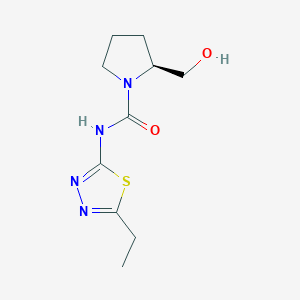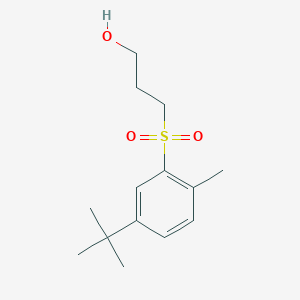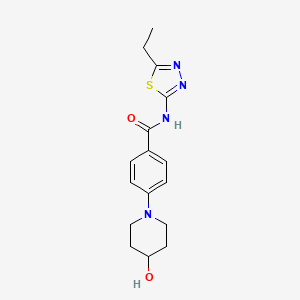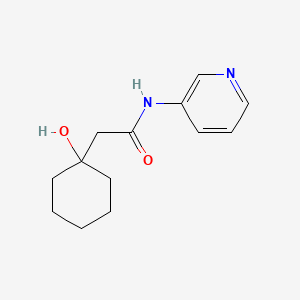![molecular formula C11H17N3O2 B6640021 (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol is a chemical compound that has been of great interest to researchers in recent years. This compound has been found to have potential applications in the field of medicine, particularly in the treatment of certain diseases. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol involves the synthesis of the oxadiazole ring followed by the coupling of the oxadiazole with the pyrrolidine ring.
Starting Materials
Cyclopropylcarboxylic acid, Hydrazine hydrate, Ethyl acetoacetate, Sodium ethoxide, 3-chloropropionitrile, Sodium borohydride, Pyrrolidine, Sodium hydroxide, Hydrochloric acid, Methanol, Wate
Reaction
Step 1: Synthesis of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid by reacting cyclopropylcarboxylic acid with hydrazine hydrate and ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Conversion of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid to 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting with methanol and hydrochloric acid., Step 3: Synthesis of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 3-chloropropionitrile in the presence of sodium borohydride., Step 4: Synthesis of (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol by reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester with pyrrolidine and sodium hydroxide.
Mechanism Of Action
The mechanism of action of (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol involves the modulation of the activity of certain receptors in the brain and the immune system. Specifically, it has been found to act as a positive allosteric modulator of the GABAA receptor, which is involved in the regulation of neuronal excitability. It has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases. It has also been found to have analgesic effects, reducing pain sensation in animal models of chronic pain. Additionally, it has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Advantages And Limitations For Lab Experiments
One advantage of (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol is its potential as a therapeutic agent for a variety of diseases. Additionally, its mechanism of action is well-understood, making it a useful tool for studying the regulation of neuronal excitability and the immune response. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
Future Directions
There are a number of future directions for research on (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol. One area of interest is the development of more potent and selective analogs of this compound, with improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, research is needed to better understand the mechanism of action of this compound, particularly with respect to its interactions with the GABAA receptor and other targets.
Scientific Research Applications
(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7(14-5-4-9(15)6-14)11-12-10(13-16-11)8-2-3-8/h7-9,15H,2-6H2,1H3/t7?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBTZBLDQRPEQC-NETXQHHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC(=NO1)C2CC2)N3CC[C@@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)

![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)


![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)